1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Catalog No.
S12686968
CAS No.
M.F
C13H18ClN3O
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Product Name

1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

KZBXMQZUXBPZJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl

1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl group, a methoxybenzyl group, and an amine functional group. The molecular formula for this compound is C13H18N3O, and it has a molecular weight of 245.32 g/mol. Its structural features contribute to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Involving 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine primarily focus on its synthesis and potential transformations. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This is achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Alkylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Nucleophilic Substitution: The methoxybenzyl group is attached through a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

These reactions can be optimized for yield and purity, often utilizing organic solvents such as ethanol or dichloromethane, and may involve catalysts like palladium or copper to enhance efficiency.

1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine exhibits several potential biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: It has been investigated for its ability to inhibit enzymes involved in inflammatory processes, potentially providing therapeutic benefits in conditions like arthritis.
  • Anticancer Activity: Research indicates that it may interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

The synthesis methods for 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be summarized as follows:

  • Cyclization of Hydrazines: React hydrazines with appropriate carbonyl compounds to form the pyrazole ring.
  • Ethyl Group Introduction: Use ethyl halides for alkylation under basic conditions.
  • Methoxybenzyl Group Attachment: Perform nucleophilic substitution with 4-methoxybenzyl chloride.

The applications of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine span several fields:

  • Medicinal Chemistry: Its potential as a therapeutic agent is being explored, particularly in developing drugs targeting inflammation and cancer.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: The compound is investigated for its properties in developing new materials, including polymers and electronic devices .

Research into the interaction studies of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine focuses on its molecular targets within biological systems. This compound may act as an inhibitor or modulator of specific enzymes and receptors involved in various physiological processes. Understanding these interactions can elucidate its mechanism of action and inform further drug development efforts.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameSimilarityBiological Activity
1-Ethyl-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amineHighAntimicrobial and anti-inflammatory
1-Ethyl-N-(4-methoxyphenyl)methyl)-4-methyl-1H-pyrazol-3-amineModerateAnalgesic and antimicrobial
5-Amino-1-phenyl-1H-pyrazol-3-olModeratePotential anticancer activity
1-(2-Methoxyphenyl)-1H-pyrazoleModerateVarious biological activities

The uniqueness of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activities compared to these similar compounds .

Molecular Architecture and Bonding Patterns

1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine (C₁₃H₁₇N₃O) features a pyrazole ring (C₃H₃N₂) as its central scaffold. The N1 nitrogen is substituted with an ethyl group (-C₂H₅), while the C4 position hosts a secondary amine linked to a 4-methoxybenzyl group (-CH₂C₆H₄OCH₃). This arrangement introduces steric bulk and electronic modulation, with the methoxy group exerting an electron-donating resonance effect on the aromatic system.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O
Molecular Weight231.30 g/mol
IUPAC Name1-Ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
SMILES NotationCCN1C=C(C=N1)NCC2=CC=C(C=C2)OC
Topological Polar SA45.2 Ų

The SMILES string encodes the connectivity: the ethyl group (CC) attaches to N1, while the 4-methoxybenzyl chain (NCC2=CC=C(C=C2)OC) branches from the C4 amine. X-ray crystallography of analogous compounds reveals planar pyrazole rings with bond lengths of 1.33–1.38 Å for C-N bonds, consistent with delocalized π-electrons.

Nomenclature and Stereochemical Considerations

The IUPAC name systematically identifies substituents:

  • 1-Ethyl: Ethyl group at pyrazole’s N1.
  • N-(4-Methoxybenzyl): Benzyl group with para-methoxy substitution attached via the amine.
  • 1H-Pyrazol-4-amine: Pyrazole ring with amine at C4.

Stereoelectronic effects dominate the molecule’s reactivity. The ethyl group enhances lipophilicity (LogP ≈ 2.3), while the methoxybenzyl moiety contributes to π-π stacking interactions in biological targets.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.1138399 g/mol

Monoisotopic Mass

267.1138399 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types